tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 946517-83-5
VCID: VC12029922
InChI: InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3
SMILES: CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

CAS No.: 946517-83-5

VCID: VC12029922

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate - 946517-83-5

Description

tert-Butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It features a tert-butyl group, an aminoethyl group, and a carboxylate moiety attached to a piperidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways .

Synthesis and Chemical Reactions

The synthesis of tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl N-(2-bromoethyl)carbamate with N-methylpiperidine under basic conditions, often using sodium bicarbonate in tetrahydrofuran as a solvent. The process requires careful temperature control.

Types of Chemical Reactions:

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, potassium permanganateVaries by substrate
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionAlkyl halides, nucleophilesSolvent-dependent

Mechanism of Action and Applications

The mechanism of action for tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. This compound may bind to receptors or enzymes, modulating their activity and influencing various cellular processes. Its applications include roles in pharmacological interventions or biochemical assays.

Potential Applications:

  • Pharmaceutical Development: Targeting specific biological pathways for drug development.

  • Biochemical Assays: Used in research settings to study biological interactions.

Availability and Research Use

This compound is available from multiple chemical suppliers and is often used in research settings. It is classified as an amino acid derivative due to the presence of the aminoethyl group, allowing it to interact with biological systems .

CAS No. 946517-83-5
Product Name tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3
Standard InChIKey ZXAWHVKPOIYDRU-UHFFFAOYSA-N
SMILES CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN
Canonical SMILES CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN
PubChem Compound 66660873
Last Modified Apr 15 2024

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